2-Hydroxy-5-nitrocinnamic acid
Description
2-Hydroxy-5-nitrocinnamic acid (CAS 50396-49-1) is a nitro-substituted cinnamic acid derivative with a hydroxyl group at the 2-position and a nitro group at the 5-position on the benzene ring. Its structure comprises a propenoic acid side chain (–CH=CH–COOH) attached to the aromatic ring, distinguishing it from benzoic acid derivatives.
Properties
CAS No. |
50396-49-1 |
|---|---|
Molecular Formula |
C9H7NO5 |
Molecular Weight |
209.16 g/mol |
IUPAC Name |
3-(2-hydroxy-5-nitrophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H7NO5/c11-8-3-2-7(10(14)15)5-6(8)1-4-9(12)13/h1-5,11H,(H,12,13) |
InChI Key |
PJUYGYRWUMRDEI-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=CC(=O)O)O |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])/C=C/C(=O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=CC(=O)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural similarities with 2-Hydroxy-5-nitrocinnamic acid, differing primarily in functional groups, substituent positions, or backbone structure:
Table 1: Structural and Physical Properties Comparison
Key Differences and Functional Impacts
Backbone Structure: Cinnamic vs. Benzoic Acids: The propenoic acid chain in cinnamic acids (e.g., this compound) introduces conjugation, enhancing UV absorption and reactivity in photochemical reactions compared to benzoic acids (e.g., 2-Hydroxy-5-nitrobenzoic acid) .
Substituent Effects: Electron-Withdrawing Groups: The –NO₂ group in all compounds increases acidity. However, the –OH group in this compound may form intramolecular hydrogen bonds, reducing solubility in nonpolar solvents compared to its chloro-substituted analog (2-Chloro-5-nitrocinnamic acid) . Halogen vs.
Pharmaceutical Relevance: 2-Hydroxy-5-nitrobenzoic acid is noted as a pharmaceutical impurity (e.g., in 5-Acetaminosalicylic acid synthesis), highlighting quality control challenges . Cinnamic acid derivatives like this compound are explored as intermediates in anti-inflammatory or antimicrobial agents due to their conjugated systems .
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